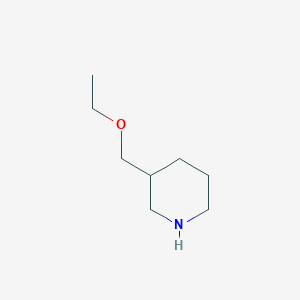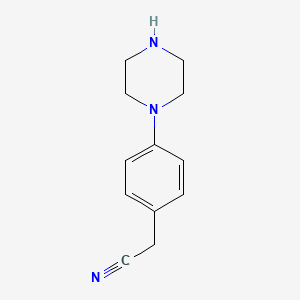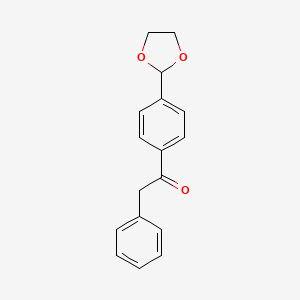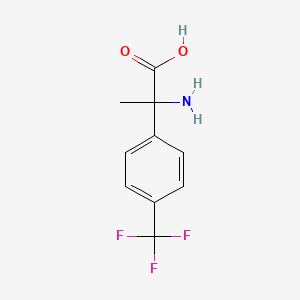
1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a fluorobenzylcarbamoyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the compound’s functional groups (carboxylic acid and carbamoyl) are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
“this compound” is a white to almost white powder or crystal. It has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C. The compound is soluble in methanol .Applications De Recherche Scientifique
Alzheimer's Disease Research
1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid has been explored in the context of Alzheimer's disease. One study focused on a derivative, CHF5074, which is a γ‐secretase modulator. This compound was evaluated for its effects on brain β‐amyloid pathology and spatial memory in transgenic mice expressing human amyloid precursor protein mutations. This study suggests potential applications of similar compounds in Alzheimer's disease research (Imbimbo et al., 2009).
Synthesis and Chemical Applications
The compound has been involved in various chemical synthesis processes. For example, a study described the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid, indicating the compound's utility in organic chemistry and potentially in developing novel molecules with specific properties (Sloan & Kirk, 1997).
Neuropharmacology
In neuropharmacology, derivatives of this compound have been used. One example is the synthesis of neuroleptic butyrophenones, where the compound was labeled with carbon-14 for metabolic studies. This indicates its relevance in developing and studying neuropharmacological agents (Nakatsuka et al., 1979).
Cancer Research
In cancer research, fluorine-18 labeled derivatives of this compound, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET), which is a powerful tool for tumor delineation. This application demonstrates its potential in diagnostic imaging in oncology (Shoup & Goodman, 1999).
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial properties. A study synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, demonstrating their potential in developing new antimicrobial agents (Tian et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(15)12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJNTFWMJIQVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)




![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)



![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)